5-Bromo-3,4-dichlorobenzene-1,2-diamine
Overview
Description
5-Bromo-3,4-dichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5BrCl2N2. It is characterized by the presence of bromine and chlorine atoms on a benzene ring, along with two amine groups. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dichlorobenzene-1,2-diamine typically involves halogenation reactions of benzene derivatives. One common method is the bromination and chlorination of benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), and at elevated temperatures to ensure the addition of halogen atoms to the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. The process involves the use of halogen gases (bromine and chlorine) and a suitable solvent to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3,4-dichlorobenzene-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Halogenation reactions are carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
5-Bromo-3,4-dichlorobenzene-1,2-diamine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of biological processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Bromo-3,4-dichlorobenzene-1,2-diamine is similar to other halogenated benzene derivatives, such as 3-bromo-4,5-dichlorobenzene-1,2-diamine and 4,5-dichlorobenzene-1,2-diamine. its unique combination of halogen atoms and amine groups sets it apart from these compounds. The presence of both bromine and chlorine atoms on the benzene ring enhances its reactivity and makes it a valuable compound in various applications.
Comparison with Similar Compounds
3-bromo-4,5-dichlorobenzene-1,2-diamine
4,5-dichlorobenzene-1,2-diamine
This comprehensive overview highlights the significance of 5-Bromo-3,4-dichlorobenzene-1,2-diamine in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in various fields.
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Properties
IUPAC Name |
5-bromo-3,4-dichlorobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHNYPULPOWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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